Longiferone B

Beschreibung

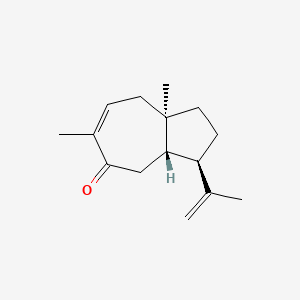

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,3aS,8aR)-6,8a-dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-6-8-15(4)7-5-11(3)14(16)9-13(12)15/h5,12-13H,1,6-9H2,2-4H3/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMZPJSZMOWSFA-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2CC1=O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@H]([C@@H]2CC1=O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Longiferone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longiferone B is a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora.[1][2] This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and reported anti-inflammatory activity of this compound. Detailed experimental protocols for its isolation and biological evaluation are provided, along with a visualization of its putative signaling pathway. To date, a total synthesis of this compound has not been reported in the literature.

Chemical Structure and Properties

This compound is classified as a daucane sesquiterpene.[1][2] Its chemical structure was elucidated through extensive spectroscopic analysis.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [3] |

| Molecular Weight | 218.34 g/mol | [3] |

| CAS Number | 1639810-67-5 | [1] |

| Appearance | Colorless oil | Sudsai et al., 2014 |

| Optical Rotation | [α]D²⁵ +85 (c 0.1, CHCl₃) | Sudsai et al., 2014 |

Spectroscopic Data

The structural elucidation of this compound was based on the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 43.5 | 2.59 (1H, m) |

| 2 | 25.4 | 1.85 (1H, m), 1.68 (1H, m) |

| 3 | 31.9 | 1.95 (1H, m), 1.57 (1H, m) |

| 4 | 48.9 | 2.43 (1H, q, 7.0) |

| 5 | 50.3 | 2.08 (1H, d, 11.0) |

| 6 | 37.0 | 2.35 (1H, dd, 16.5, 5.5) |

| 7 | 200.1 | - |

| 8 | 135.2 | 5.83 (1H, s) |

| 9 | 162.3 | - |

| 10 | 34.9 | 2.25 (1H, m) |

| 11 | 148.2 | 4.88 (1H, s), 4.85 (1H, s) |

| 12 | 110.1 | - |

| 13 | 20.8 | 1.73 (3H, s) |

| 14 | 12.3 | 1.09 (3H, d, 7.0) |

| 15 | 21.5 | 1.05 (3H, s) |

Data sourced from Sudsai et al., J Ethnopharmacol. 2014 Jun 11;154(2):453-61.

Mass Spectrometry and Infrared Spectroscopy

Table 3: HR-ESI-MS and IR Data for this compound

| Spectroscopic Technique | Data |

| HR-ESI-MS | m/z 219.1744 [M+H]⁺ (calculated for C₁₅H₂₃O, 219.1749) |

| Infrared (IR) νₘₐₓ (cm⁻¹) | 1668 (C=O), 1645 (C=C) |

Data sourced from Sudsai et al., J Ethnopharmacol. 2014 Jun 11;154(2):453-61.

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in vitro. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells with an IC₅₀ value of 21.0 μM.[1][2] Furthermore, it has been shown to suppress the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2]

Signaling Pathway

This compound exerts its anti-inflammatory effects by likely interfering with the activation of transcription factors that regulate the expression of pro-inflammatory genes such as Nos2 (iNOS) and Ptgs2 (COX-2). The diagram below illustrates the generally accepted signaling pathway initiated by LPS, leading to the production of inflammatory mediators, and the putative points of inhibition by this compound.

Caption: LPS-induced inflammatory signaling and inhibition by this compound.

Experimental Protocols

Isolation of this compound from Boesenbergia longiflora

The following protocol is adapted from Sudsai et al. (2014).

Caption: Isolation workflow for this compound.

-

Extraction: Dried and powdered rhizomes of B. longiflora (1.5 kg) were macerated sequentially with hexane and chloroform (CHCl₃) at room temperature. Each solvent extraction was repeated three times for three days. The filtrates were evaporated under reduced pressure to yield the respective crude extracts.

-

Column Chromatography: The CHCl₃ extract (20 g) was subjected to silica gel column chromatography, eluting with a hexane-ethyl acetate (EtOAc) gradient system to yield 12 fractions (A-L).

-

Fraction Purification: Fraction G (eluted with 20% EtOAc in hexane) was further purified on a Sephadex LH-20 column using 100% CHCl₃ as the mobile phase to give five sub-fractions (G1-G5).

-

Final Isolation: Sub-fraction G3 was subjected to preparative thin-layer chromatography (TLC) using 15% EtOAc in hexane as the developing solvent to afford pure this compound (15 mg).

Nitric Oxide (NO) Production Assay

This protocol details the measurement of NO production in LPS-stimulated RAW264.7 macrophages.

-

Cell Culture: RAW264.7 cells are plated in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 2 hours before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Quantification: The absorbance is measured at 550 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for iNOS and COX-2 mRNA Expression

This protocol outlines the procedure to measure the effect of this compound on iNOS and COX-2 mRNA levels.

-

Cell Treatment and RNA Extraction: RAW264.7 cells are seeded in 6-well plates and treated with this compound and/or LPS as described for the NO assay. After the desired incubation period (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The resulting cDNA is used as a template for PCR amplification using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The PCR products are separated by agarose gel electrophoresis and visualized with a DNA-staining agent. The band intensities for iNOS and COX-2 are quantified and normalized to the intensity of the housekeeping gene to determine the relative mRNA expression levels.

Conclusion

This compound is a daucane sesquiterpene with a well-characterized chemical structure and promising anti-inflammatory activity. Its ability to suppress the expression of key inflammatory mediators iNOS and COX-2 suggests potential therapeutic applications. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery who are interested in further investigating the properties and potential of this compound. The absence of a reported total synthesis presents an opportunity for synthetic organic chemists to develop a novel synthetic route to this interesting natural product.

References

Longiferone B from Boesenbergia longiflora: A Technical Whitepaper for Researchers

For Immediate Release

A Comprehensive Guide to the Isolation, Characterization, and Anti-Inflammatory Potential of Longiferone B Derived from Boesenbergia longiflora

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on this compound, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora (Wall.) Kuntze. This document outlines the anti-inflammatory properties of this compound, details protocols for its extraction and analysis, and explores its mechanism of action.

Introduction to Boesenbergia longiflora and this compound

Boesenbergia longiflora, a member of the ginger family (Zingiberaceae), is a rhizomatous geophyte native to Western and Southwestern Myanmar.[1] Traditionally, its rhizomes have been utilized in folk medicine to treat inflammatory conditions such as inflammatory bowel disease, ulcerative colitis, and abscesses.[2][3][4][5][6] Phytochemical investigations have revealed that the chloroform fraction of B. longiflora rhizomes is a rich source of bioactive compounds, including daucane sesquiterpenes.[2][4][5][6] Among these, this compound (dauca-8,11-diene-7-one) has been identified as a potent anti-inflammatory agent.[2][4][5][6]

Anti-Inflammatory Activity of this compound

This compound exhibits significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells have demonstrated its efficacy in inhibiting key inflammatory mediators.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory activity of this compound has been quantified through its ability to inhibit nitric oxide (NO) production, a key inflammatory signaling molecule.

| Compound | Assay | Cell Line | IC50 (μM) | Reference |

| This compound | Nitric Oxide (NO) Inhibition | RAW264.7 | 21.0 | [2][4][5][6] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and evaluation of the anti-inflammatory activity of this compound.

Isolation and Purification of this compound from Boesenbergia longiflora Rhizomes

The following protocol is a representative method for the isolation and purification of this compound based on established techniques for sesquiterpenes from plant materials.

3.1.1. Plant Material and Extraction

-

Collection and Preparation: Fresh rhizomes of Boesenbergia longiflora are collected, washed, and shade-dried. The dried rhizomes are then ground into a fine powder.

-

Solvent Extraction: The powdered rhizomes are subjected to maceration with chloroform (CHCl₃) at room temperature. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude chloroform extract.

3.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The crude chloroform extract is subjected to silica gel column chromatography.

-

A step-gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (EtOAc).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC.

-

A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

In Vitro Anti-Inflammatory Assays

3.2.1. Cell Culture

-

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

3.2.2. Nitric Oxide (NO) Production Assay

-

RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

3.2.3. RNA Extraction and Quantitative Real-Time PCR (qPCR)

-

RAW264.7 cells are treated with this compound and/or LPS.

-

Total RNA is extracted using a suitable kit.

-

cDNA is synthesized from the total RNA.

-

qPCR is performed to determine the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). GAPDH is typically used as an internal control.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the mRNA expression of iNOS and COX-2, two critical enzymes in the inflammatory cascade.[2][4][5][6] The expression of these enzymes is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Characterization of this compound

The structure of this compound (dauca-8,11-diene-7-one) has been elucidated using spectroscopic methods.

Spectroscopic Data

-

¹H NMR: Signals corresponding to olefinic protons, allylic protons, and methyl groups.

-

¹³C NMR: Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons characteristic of the daucane skeleton.

-

MS: A molecular ion peak corresponding to the molecular formula C₁₅H₂₂O.

Conclusion and Future Directions

This compound, isolated from the rhizomes of Boesenbergia longiflora, is a promising natural product with significant anti-inflammatory properties. Its ability to inhibit the production of nitric oxide and suppress the expression of iNOS and COX-2 highlights its potential for the development of novel anti-inflammatory therapeutics.

Further research is warranted to:

-

Determine the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

Evaluate the in vivo efficacy and safety of this compound in animal models of inflammatory diseases.

-

Develop a scalable and efficient synthetic route to this compound to ensure a sustainable supply for further research and development.

This technical guide provides a foundational understanding of this compound and aims to facilitate further scientific inquiry into this promising natural compound.

References

- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

An In-depth Technical Guide on the Biosynthesis Pathway of Daucane Sesquiterpenes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daucane sesquiterpenes represent a significant class of natural products with a characteristic bicyclo[5.3.0]decane framework. These compounds, frequently isolated from plants of the Ferula genus, have garnered interest for their diverse biological activities, including potential anti-cancer and estrogenic properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide provides a comprehensive overview of the proposed biosynthetic pathway of daucane sesquiterpenes, details key experimental protocols for the identification and characterization of the enzymes involved, and presents hypothetical quantitative data to illustrate expected experimental outcomes.

The Core Biosynthetic Pathway

The biosynthesis of all sesquiterpenes, including daucanes, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). [1][2]The formation of the characteristic daucane skeleton is catalyzed by a putative daucane synthase, a type of sesquiterpene synthase (TPS). While a specific daucane synthase has yet to be definitively isolated and characterized, the cyclization cascade is hypothesized to proceed through a series of carbocation intermediates, a common mechanism for sesquiterpene cyclases. [3] The proposed key steps are:

-

Initiation: The enzymatic reaction is initiated by the removal of the pyrophosphate group from FPP, leading to the formation of a farnesyl cation. [3]2. Cyclization Cascade: This is followed by a series of intramolecular cyclizations. A plausible mechanism involves an initial 1,10-cyclization to form a 10-membered germacrenyl cation intermediate. Subsequent transannular cyclization and potential hydride shifts lead to the formation of the bicyclo[5.3.0]decane carbocation.

-

Termination: The reaction is terminated by deprotonation to yield a daucane hydrocarbon, such as isodaucene, or by quenching the carbocation with water to form a daucane alcohol.

-

Secondary Modifications: The core daucane skeleton can undergo further enzymatic modifications, including oxidations, reductions, acylations, and glycosylations, to generate the vast diversity of naturally occurring daucane derivatives.

Caption: A proposed biosynthetic pathway for the formation of the daucane skeleton and its derivatives from farnesyl pyrophosphate.

Experimental Protocols for Enzyme Identification and Characterization

The following section outlines a comprehensive experimental workflow for the identification, cloning, and functional characterization of a putative daucane synthase.

Identification and Cloning of a Candidate Daucane Synthase Gene

The initial step involves the identification of a candidate gene from a daucane-producing organism, such as a plant from the Ferula genus.

Caption: A detailed workflow for the identification and cloning of a candidate daucane synthase gene.

Methodology:

-

RNA Extraction: Isolate high-quality total RNA from tissues of a daucane-producing plant known for high yields of these compounds.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.

-

PCR Amplification: Use degenerate primers designed based on conserved motifs of known sesquiterpene synthases to amplify candidate gene fragments from the cDNA.

-

Cloning and Sequencing: Clone the amplified PCR products into a suitable vector and sequence multiple clones.

-

Sequence Analysis: Perform BLAST searches and phylogenetic analysis to identify full-length candidate genes that are homologous to known sesquiterpene synthases.

Heterologous Expression and Protein Purification

To characterize the enzymatic function, the candidate gene is expressed in a heterologous host system.

Methodology:

-

Expression Construct: Subclone the full-length open reading frame of the candidate gene into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE and determine its concentration using a standard protein assay (e.g., Bradford or BCA).

In Vitro Enzyme Assays and Product Identification

The function of the purified enzyme is confirmed through in vitro assays.

Caption: A workflow for the in vitro characterization of a putative daucane synthase and the identification of its products.

Methodology:

-

Enzyme Assay: Incubate the purified enzyme with FPP in a suitable buffer containing necessary cofactors (typically Mg²⁺).

-

Product Extraction: After the reaction, extract the sesquiterpene products with an organic solvent immiscible with water, such as hexane or pentane.

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the products by comparing their retention times and mass spectra with those of authentic standards or with mass spectral libraries. For novel compounds, larger-scale incubations followed by purification and structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Quantitative Data Presentation

The following tables provide examples of the quantitative data that would be generated during the biochemical characterization of a daucane synthase.

Table 1: Michaelis-Menten Kinetic Parameters for a Putative Daucane Synthase

This table summarizes the key kinetic parameters that describe the efficiency of the enzyme.

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Farnesyl Pyrophosphate | 7.5 ± 1.2 | 0.25 ± 0.03 | 3.3 x 10⁴ |

These are hypothetical values for illustrative purposes.

Table 2: Product Profile of a Putative Daucane Synthase

This table shows the relative abundance of the different sesquiterpene products formed by the enzyme.

| Product | Retention Time (min) | Relative Abundance (%) |

| Isodaucene | 15.2 | 68 |

| Daucene | 15.8 | 21 |

| Unidentified Sesquiterpene 1 | 16.1 | 7 |

| Unidentified Sesquiterpene 2 | 16.5 | 4 |

These are hypothetical values for illustrative purposes.

Conclusion and Future Perspectives

The elucidation of the daucane sesquiterpene biosynthetic pathway is a key step towards understanding the chemical diversity of these valuable natural products. The experimental framework provided in this guide offers a robust approach for the identification and functional characterization of the responsible daucane synthases. Future research in this area will likely focus on the discovery of novel daucane derivatives with enhanced therapeutic properties and the development of microbial cell factories for the sustainable production of these compounds. This will be of significant interest to researchers in natural product chemistry, synthetic biology, and drug development.

References

Longiferone B: A Technical Guide on Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Source and Isolation

Longiferone B is a natural product isolated from the rhizomes of Boesenbergia longiflora (Wall.) Kuntze, a plant belonging to the Zingiberaceae (ginger) family.[1][2] This plant has been traditionally used in some cultures for treating inflammatory conditions, which prompted scientific investigation into its chemical constituents and their pharmacological activities.[1][2]

Isolation Methodology

The isolation of this compound from Boesenbergia longiflora rhizomes is achieved through solvent extraction followed by chromatographic separation. A detailed, step-by-step protocol is not available in the reviewed literature; however, the general workflow involves the following key stages:

-

Extraction: The dried and powdered rhizomes are subjected to extraction with a solvent such as chloroform to create a crude extract.

-

Fractionation: This crude extract is then fractionated, often using chromatographic techniques, to separate compounds based on their polarity.

-

Purification: this compound is isolated from these fractions using further chromatographic methods, such as column chromatography, to yield the pure compound.

It is important to note that specific details regarding the yield of this compound from the plant material (e.g., mg of compound per kg of rhizomes) and its natural abundance as a percentage of the dry weight are not specified in the primary literature describing its isolation.[1][2]

Synthesis of this compound

As of the date of this guide, a total synthesis for this compound (systematically named dauca-8,11-diene-7-one) has not been reported in peer-reviewed scientific journals. Consequently, data on synthetic yields and detailed experimental protocols for its chemical synthesis are not available. The development of a synthetic route could be a valuable future research endeavor to enable further pharmacological studies and potential therapeutic applications.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory activity. Its mechanism of action involves the suppression of key pro-inflammatory enzymes, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at the messenger RNA (mRNA) level.[1][2] The expression of both iNOS and COX-2 is known to be regulated by the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response. Therefore, it is understood that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits the inflammatory response. An inflammatory stimulus, such as lipopolysaccharide (LPS), typically activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound intervenes in this cascade, preventing the expression of iNOS and COX-2.

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Quantitative Data Summary

As previously mentioned, the available scientific literature lacks specific quantitative data for the natural abundance, isolation yield, and total synthesis yield of this compound. The following table summarizes the current status of this information.

| Parameter | Source/Method | Yield/Abundance | Reference |

| Natural Abundance | Boesenbergia longiflora | Not Reported | [1][2] |

| Isolation Yield | Solvent Extraction & Chromatography | Not Reported | [1][2] |

| Total Synthesis Yield | Chemical Synthesis | Not Reported | N/A |

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. While its natural source and a general isolation strategy have been identified, there is a notable absence of quantitative data regarding its abundance in nature and yields from isolation or potential synthesis. Further research is warranted to establish a scalable supply of this compound, either through optimized isolation protocols or the development of a total synthesis. Such advancements would be crucial for conducting more in-depth preclinical and clinical investigations to fully evaluate its therapeutic potential.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Longiferone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longiferone B is a naturally occurring daucane sesquiterpene that has garnered attention within the scientific community for its notable anti-inflammatory properties. Isolated from the rhizomes of Boesenbergia longiflora (Wall.) Kuntze, a plant traditionally used in Southeast Asian medicine, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activity, and the experimental protocols for its study.

Physical and Chemical Properties

This compound is characterized as an oil at room temperature and possesses a molecular formula of C15H22O.[1][2][3] Its chemical structure and key identifiers are detailed below.

| Property | Value | Source(s) |

| Molecular Formula | C15H22O | [1][2][3] |

| Molecular Weight | 218.34 g/mol | [2][3] |

| Physical Description | Oil | [2][3] |

| CAS Number | 1639810-67-5 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While the primary literature confirms its structure, publicly available detailed spectra with peak assignments are limited. The following represents a summary of expected and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR are essential for elucidating the carbon-hydrogen framework of this compound. The spectra would be characterized by signals corresponding to its daucane skeleton, including methyl groups, olefinic protons, and a ketone carbonyl.

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound would prominently feature a strong absorption band characteristic of a carbonyl group (C=O stretch), typically in the range of 1650-1750 cm⁻¹. Other significant absorptions would include those for C-H stretching and bending vibrations.

Mass Spectrometry (MS):

-

Mass spectral analysis would confirm the molecular weight of this compound, with an expected molecular ion peak [M]+ at m/z 218.34. Fragmentation patterns would provide further structural information about the sesquiterpene core.

Biological Activity and Signaling Pathway

This compound exhibits significant anti-inflammatory activity.[1] Research has demonstrated its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, with a half-maximal inhibitory concentration (IC50) of 21.0 μM.[1]

The primary mechanism of its anti-inflammatory action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression.[1] These two enzymes are key mediators of the inflammatory response.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Caption: Inhibition of iNOS and COX-2 expression by this compound.

Experimental Protocols

Isolation of this compound from Boesenbergia longiflora

The following is a generalized protocol based on the original literature for the isolation of daucane sesquiterpenes.[1]

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered rhizomes of Boesenbergia longiflora are macerated with chloroform at room temperature.

-

Concentration: The chloroform extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with solvents such as ethyl acetate.

-

Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Purification: Fractions containing this compound are pooled and subjected to further purification steps, which may include Sephadex LH-20 column chromatography and/or high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

Cell Culture:

-

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

Assay Protocol:

-

Seed RAW264.7 cells in 96-well plates at a suitable density (e.g., 1.5 x 10⁵ cells/mL) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader and calculate the NO concentration by comparison with a sodium nitrite standard curve.

Quantification of iNOS and COX-2 mRNA Expression by RT-qPCR

Protocol:

-

Culture and treat RAW264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay.

-

After the desired incubation period (e.g., 24 hours), lyse the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

-

Perform quantitative polymerase chain reaction (qPCR) using the synthesized cDNA, specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the qPCR data to determine the relative expression levels of iNOS and COX-2 mRNA in treated versus untreated cells.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the suppression of iNOS and COX-2 expression, makes it a molecule of significant interest for drug discovery and development in the context of inflammatory diseases. This guide provides a foundational understanding of its physical, chemical, and biological characteristics, along with the necessary experimental frameworks to facilitate further research into this potent sesquiterpene.

References

Longiferone B: A Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longiferone B is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental chemical properties and biological activities, with a focus on its anti-inflammatory effects. The information presented herein is intended to support further research and development of this compound as a potential anti-inflammatory agent.

Core Chemical and Physical Properties

This compound is characterized by the following identifiers and properties. This data is crucial for the accurate identification and quantification of the compound in experimental settings.

| Property | Value | Source |

| CAS Number | 1639810-67-5 | [1][2][3][4][5][6] |

| Molecular Weight | 218.34 g/mol | [2][3][5][6] |

| Molecular Formula | C₁₅H₂₂O | [1][3][6] |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research has shown its ability to modulate key inflammatory mediators, positioning it as a compound of interest for inflammatory conditions.

Inhibition of Nitric Oxide (NO) Production

A key study demonstrated that this compound inhibits the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. The half-maximal inhibitory concentration (IC₅₀) for this activity was determined to be:

| Activity | IC₅₀ Value | Cell Line |

| NO Release Inhibition | 21.0 µM | RAW264.7 |

This inhibitory action on NO, a key signaling molecule in inflammation, underscores the anti-inflammatory potential of this compound.

Suppression of Pro-inflammatory Gene Expression

Further investigations have revealed that this compound's anti-inflammatory effects extend to the genetic level. The compound has been shown to suppress the messenger RNA (mRNA) expression of two critical pro-inflammatory enzymes:

-

Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for the production of large quantities of NO during inflammation.

-

Cyclooxygenase-2 (COX-2): An enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

The downregulation of iNOS and COX-2 mRNA suggests that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the transcription of genes that drive the inflammatory response.

Proposed Signaling Pathway

While the precise signaling pathway of this compound has not been fully elucidated, its known inhibitory effects on iNOS and COX-2 expression in the context of LPS stimulation suggest a likely mechanism of action. LPS is a potent activator of inflammatory signaling cascades, primarily through the activation of Toll-like receptor 4 (TLR4). This activation typically leads to the downstream engagement of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are critical for the transcriptional activation of iNOS and COX-2. It is hypothesized that this compound may interfere with one or more key components of these pathways.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the anti-inflammatory activity of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

Cell Culture of RAW264.7 Macrophages

-

Cell Maintenance: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they are detached from the culture flask, typically by gentle scraping, and re-seeded into new flasks at a lower density.

Nitric Oxide (NO) Release Assay (Griess Assay)

-

Cell Seeding: RAW264.7 cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Nitrite Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

-

Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of this compound is calculated relative to the LPS-stimulated control.

Caption: Workflow for the Nitric Oxide Release Assay.

RNA Extraction and RT-PCR for iNOS and COX-2

-

Cell Treatment: RAW264.7 cells are cultured in larger plates (e.g., 6-well plates) and treated with this compound and/or LPS as described for the NO assay.

-

RNA Extraction: Following treatment, total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

Reverse Transcription (RT): An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

Analysis: The PCR products are visualized by gel electrophoresis, and the band intensities are quantified. Alternatively, quantitative real-time PCR (qPCR) can be used for more precise quantification of mRNA levels. The expression of iNOS and COX-2 is normalized to the expression of the housekeeping gene.

Conclusion

This compound demonstrates notable anti-inflammatory properties, primarily through the inhibition of nitric oxide production and the suppression of iNOS and COX-2 gene expression. These findings suggest that this compound is a promising candidate for further investigation as a novel anti-inflammatory therapeutic. Future research should focus on elucidating its precise molecular mechanism of action, including its effects on upstream signaling pathways such as NF-κB and MAPKs, and on evaluating its efficacy and safety in preclinical in vivo models of inflammation.

References

- 1. bowdish.ca [bowdish.ca]

- 2. rwdstco.com [rwdstco.com]

- 3. Cell culture of RAW264.7 cells [protocols.io]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

Spectral Data of Longiferone B Analogue, Isolongifolenone: A Technical Guide

Introduction

Longiferone B is a sesquiterpenoid of interest within the natural products community. However, comprehensive public spectral data for this compound is scarce. This guide focuses on the spectral characterization of a closely related and well-studied analogue, (-)-isolongifolenone. Isolongifolenone shares the same sesquiterpenoid core and is a valuable proxy for understanding the spectroscopic features of this class of compounds. This document provides an in-depth overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for isolongifolenone, along with detailed experimental protocols relevant to its analysis. The information is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Data Presentation

Due to the limited availability of complete, published NMR data sets for (-)-isolongifolenone, the following tables present the mass spectrometry data for isolongifolenone and representative ¹H and ¹³C NMR data for a similar sesquiterpene ketone to illustrate the expected chemical shifts and multiplicities.

Table 1: Mass Spectrometry Data for Isolongifolenone

| Ion | m/z (Relative Abundance %) |

| [M]+ | 218 (100) |

| C14H19O | 203 (45) |

| C12H15O | 175 (55) |

| C11H15 | 147 (60) |

| C10H12 | 132 (75) |

| C9H11 | 119 (85) |

| C8H9 | 105 (90) |

| C7H7 | 91 (80) |

Table 2: Representative ¹H NMR Spectral Data for a Sesquiterpene Ketone (CDCl₃, 400 MHz)

Note: This data is illustrative and not specific to isolongifolenone.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.50 | d | 9.5 |

| H-2α | 1.95 | m | |

| H-2β | 1.60 | m | |

| H-5 | 2.10 | t | 8.0 |

| H-6α | 1.80 | m | |

| H-6β | 1.50 | m | |

| H-9α | 2.20 | dd | 12.0, 4.5 |

| H-9β | 1.75 | t | 12.0 |

| H-12 | 1.05 | s | |

| H-13 | 0.95 | s | |

| H-14 | 0.85 | d | 7.0 |

| H-15 | 1.15 | s |

Table 3: Representative ¹³C NMR Spectral Data for a Sesquiterpene Ketone (CDCl₃, 100 MHz)

Note: This data is illustrative and not specific to isolongifolenone.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 55.0 |

| C-2 | 30.0 |

| C-3 | 40.5 |

| C-4 | 35.0 |

| C-5 | 50.0 |

| C-6 | 25.5 |

| C-7 | 45.0 |

| C-8 | 220.0 (C=O) |

| C-9 | 48.0 |

| C-10 | 42.0 |

| C-11 | 38.0 |

| C-12 | 28.0 |

| C-13 | 25.0 |

| C-14 | 15.0 |

| C-15 | 22.0 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of a sesquiterpenoid like isolongifolenone is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The choice of solvent can influence chemical shifts. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

A 400 or 500 MHz spectrometer is typically used.

-

Standard parameters include a 30° pulse width, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

A 100 or 125 MHz spectrometer is commonly employed.

-

Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Spectroscopy:

-

Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for complete structural elucidation.

-

These experiments are performed using standard manufacturer-provided pulse sequences and parameters, which are optimized for the specific instrument and sample.

-

Mass Spectrometry (MS)

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of volatile sesquiterpenoids is outlined below:

-

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent such as hexane or ethyl acetate.

-

Gas Chromatography (GC):

-

An aliquot of the sample (e.g., 1 µL) is injected into the GC.

-

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 240 °C) at a rate of 5-10 °C/min to separate the components of the sample.

-

Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

The GC is interfaced with a mass spectrometer, often a quadrupole or ion trap analyzer.

-

Electron Ionization (EI) at 70 eV is the standard ionization method for creating a reproducible fragmentation pattern.

-

The mass analyzer scans a mass range of, for example, 40-500 amu.

-

The resulting mass spectrum provides the molecular weight and a fragmentation pattern that serves as a fingerprint for the compound.

-

Visualizations

Workflow for Structural Elucidation of a Sesquiterpenoid

Caption: Workflow for the isolation and structural elucidation of a natural product.

Conceptual Application of Isolongifolenone

Caption: Conceptual pathway for the application of Isolongifolenone as an insect repellent.

The Anti-inflammatory Mechanism of Longiferone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longiferone B, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory action of this compound, with a focus on its effects on key inflammatory mediators and signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Anti-inflammatory Activity

The primary anti-inflammatory effects of this compound have been characterized in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Macrophages are pivotal cells in the innate immune system that, upon activation by stimuli like LPS, produce a cascade of pro-inflammatory mediators. This compound has been shown to counteract these processes through the inhibition of nitric oxide (NO) production and the suppression of the expression of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Quantitative Data on Anti-inflammatory Activity

The inhibitory potency of this compound on NO production and its effect on iNOS and COX-2 mRNA expression are summarized below.

| Parameter | Method | Cell Line | Stimulant | Result | Reference |

| NO Production Inhibition | Griess Assay | RAW264.7 | LPS | IC50: 21.0 µM | [1][2] |

| iNOS mRNA Expression | RT-PCR | RAW264.7 | LPS | Suppression Observed | [1][2] |

| COX-2 mRNA Expression | RT-PCR | RAW264.7 | LPS | Suppression Observed | [1][2] |

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

While direct experimental evidence on the effect of this compound on the upstream signaling pathways is not yet available, its observed suppression of iNOS and COX-2 mRNA expression strongly suggests a modulatory role on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are critical regulators of the inflammatory response in macrophages activated by LPS.

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding initiates a downstream signaling cascade that leads to the activation of transcription factors, primarily NF-κB and Activator Protein-1 (AP-1), which in turn drive the expression of pro-inflammatory genes, including Nos2 (encoding iNOS) and Ptgs2 (encoding COX-2). It is highly probable that this compound exerts its anti-inflammatory effects by interfering with one or more key steps in these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of target genes. This compound likely inhibits this pathway, preventing the transcription of Nos2 and Ptgs2.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade activated by LPS. It involves a series of protein kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these MAPKs leads to the phosphorylation and activation of various transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes. It is plausible that this compound also modulates the MAPK pathway to suppress iNOS and COX-2 expression.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

RAW264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.

-

Cells are pre-treated with this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

The IC50 value is calculated from the dose-response curve.

-

RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Principle: This technique is used to measure the relative abundance of iNOS and COX-2 mRNA transcripts.

-

Procedure:

-

RAW264.7 cells are seeded in a 6-well plate at a density of 1 x 10^6 cells/well and incubated overnight.

-

Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.

-

Total RNA is isolated from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent).

-

The concentration and purity of the isolated RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

The resulting cDNA is used as a template for PCR amplification with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The PCR products are resolved by electrophoresis on an agarose gel and visualized by ethidium bromide staining.

-

The band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity by inhibiting the production of nitric oxide and suppressing the mRNA expression of iNOS and COX-2 in LPS-stimulated macrophages. The underlying mechanism is strongly proposed to involve the inhibition of the NF-κB and MAPK signaling pathways.

For drug development professionals, this compound represents a promising lead compound for the development of novel anti-inflammatory agents. Future research should focus on:

-

Directly investigating the effects of this compound on the NF-κB and MAPK signaling pathways: This would involve experiments such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, ERK, JNK) and reporter gene assays to measure NF-κB transcriptional activity.

-

In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases is crucial to determine its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency and pharmacokinetic properties.

-

Target identification: Elucidating the direct molecular target(s) of this compound within the inflammatory signaling cascades will provide a more precise understanding of its mechanism of action.

By addressing these research avenues, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

Longiferone B: A Technical Guide on its Potential Therapeutic Applications

Executive Summary: Longiferone B, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora, has emerged as a compound of interest for its notable anti-inflammatory properties. The rhizomes of this plant have a history of use in traditional medicine for treating various inflammatory conditions, including inflammatory bowel disease and ulcerative colitis.[1][2][3] Scientific investigation has substantiated these traditional uses, identifying this compound as a key active constituent. This document provides a comprehensive technical overview of the current research on this compound, focusing on its anti-inflammatory efficacy, proposed mechanism of action, and the experimental protocols used for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a natural product belonging to the daucane sesquiterpene class of organic compounds. It was first isolated from the chloroform fraction of Boesenbergia longiflora (Wall.) Kuntze rhizomes, a plant from the Zingiberaceae (ginger) family.[1][2][3] The traditional application of this plant in treating inflammatory ailments prompted scientific inquiry into its chemical constituents and their pharmacological activities.[1][2][3] Research has successfully identified this compound as a significant contributor to the plant's anti-inflammatory effects, positioning it as a promising candidate for further therapeutic development.[1][2][3]

Anti-inflammatory Activity

The primary therapeutic potential of this compound identified to date lies in its anti-inflammatory action. In vitro studies have demonstrated its ability to modulate key inflammatory pathways in immune cells.

In Vitro Efficacy

The anti-inflammatory capacity of this compound was evaluated using murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS), a standard model for inducing an inflammatory response. This compound exhibited a significant, dose-dependent inhibition of nitric oxide (NO) production, a key inflammatory mediator.[1][2][3] The half-maximal inhibitory concentration (IC50) for this effect was determined to be 21.0 µM.[1][2][3]

Proposed Mechanism of Action

The molecular mechanism underlying the anti-inflammatory effects of this compound involves the suppression of pro-inflammatory enzymes at the transcriptional level. Studies have shown that this compound treatment leads to a marked reduction in the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[1][2][3] Since iNOS and COX-2 are critical enzymes in the inflammatory cascade, responsible for the production of nitric oxide and prostaglandins respectively, their suppression represents a key mechanism for the observed anti-inflammatory activity. This action suggests that this compound may interfere with upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which are known to regulate the transcription of these pro-inflammatory genes.

Quantitative Data Summary

The following table summarizes the key quantitative measure of this compound's bioactivity as reported in the literature.

| Compound | Bioassay | Cell Line | IC50 Value (µM) | Source |

| This compound | Inhibition of Nitric Oxide (NO) Production | RAW264.7 Macrophages | 21.0 | [1][2][3] |

Key Experimental Methodologies

The following protocols are representative of the key experiments used to characterize the anti-inflammatory activity of this compound.

Cell Culture and Treatment

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

Total RNA is extracted from the treated RAW264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent). The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme. RT-qPCR is then performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization. The relative mRNA expression levels are calculated using the comparative Ct (ΔΔCt) method.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: In vitro experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound, a sesquiterpene from Boesenbergia longiflora, demonstrates clear anti-inflammatory potential in vitro by inhibiting the production of nitric oxide and suppressing the expression of iNOS and COX-2 mRNA.[1][2][3] This activity provides a scientific basis for the traditional use of its source plant and highlights this compound as a valuable lead compound for the development of novel anti-inflammatory agents.

However, research is still in its nascent stages. Future investigations are critical to fully elucidate its therapeutic potential. Recommended future directions include:

-

Target Identification: Pinpointing the specific molecular target(s) of this compound within the inflammatory signaling cascade.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases (e.g., colitis, arthritis).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and drug-like properties.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

Continued research in these areas will be essential to translate the promising in vitro findings of this compound into a viable therapeutic application.

References

Longiferone B: A Technical Guide on its Role in Traditional Medicine and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longiferone B, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora (Wall.) Kuntze, has emerged as a compound of significant interest due to the traditional use of its source plant in treating inflammatory ailments. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its established anti-inflammatory properties. This document details the traditional medicinal context, summarizes key quantitative data, presents detailed experimental protocols for its bioactivity assessment, and visualizes the known signaling pathways and experimental workflows.

Introduction: Traditional Medicine Context

The rhizomes of Boesenbergia longiflora, a plant belonging to the Zingiberaceae family, have a history of use in traditional medicine for the treatment of various inflammatory conditions. These include inflammatory bowel disease, ulcerative colitis, aphthous ulcers, and abscesses.[1] This traditional knowledge has prompted scientific investigation into the plant's chemical constituents to identify the bioactive compounds responsible for these therapeutic effects.

Pharmacological Activity of this compound

Anti-inflammatory Activity

Scientific studies have identified this compound as one of the active anti-inflammatory constituents of Boesenbergia longiflora.[1][2] Its primary characterized activity is the inhibition of key inflammatory mediators in immune cells, particularly macrophages.

Key Findings:

-

Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. NO is a critical signaling molecule in the inflammatory process, and its overproduction can lead to tissue damage.

-

Suppression of Pro-inflammatory Enzymes: The compound effectively suppresses the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] These enzymes are responsible for the production of NO and prostaglandins, respectively, which are potent mediators of inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the anti-inflammatory activity of this compound.

| Bioactivity | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| Inhibition of NO Release | RAW264.7 | LPS | 21.0 | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for RNA extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept non-toxic to the cells) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a further period (e.g., 24 hours for NO and TNF-α assays, or a shorter duration for mRNA analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After the treatment period, collect the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3][4][5]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at a wavelength of 540-550 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

TNF-α Release Assay (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Use a commercially available mouse TNF-α ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.

-

Wash the plate and add a biotin-conjugated detection antibody specific for mouse TNF-α.

-

Incubate, then wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, then wash the plate and add a TMB substrate solution to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the TNF-α concentration in the samples by comparing the absorbance to the standard curve.[6][7][8]

iNOS and COX-2 mRNA Expression Analysis (RT-PCR)

-

After treatment, lyse the RAW264.7 cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[9][10]

-

Perform real-time PCR (qPCR) using the synthesized cDNA as a template, specific primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Use a fluorescent dye (e.g., SYBR Green) to detect the amplification of PCR products in real-time.[11]

-

Analyze the relative mRNA expression levels using the comparative Ct (ΔΔCt) method.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

Figure 1: Proposed signaling pathway for the anti-inflammatory action of this compound.

Experimental Workflow for Assessing Anti-inflammatory Activity

Figure 2: General experimental workflow for evaluating the anti-inflammatory effects of this compound.

Other Potential Pharmacological Activities

While the anti-inflammatory properties of this compound are the most well-documented, other compounds from the Boesenbergia genus have been reported to possess a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2] However, dedicated studies on this compound for these specific activities are currently limited. Further research is warranted to explore the full therapeutic potential of this natural compound.

Conclusion and Future Directions

This compound, a sesquiterpene from the traditionally used medicinal plant Boesenbergia longiflora, demonstrates significant anti-inflammatory activity by inhibiting the production of nitric oxide and suppressing the expression of iNOS and COX-2 mRNA. The established in vitro data provides a scientific basis for the traditional use of its source plant.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

Conducting in vivo studies to validate its anti-inflammatory efficacy and assess its pharmacokinetic and safety profiles.

-

Investigating other potential pharmacological activities of this compound, such as its anticancer, antioxidant, and antimicrobial properties.

This comprehensive technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and potential therapeutic application of this compound.

References

- 1. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 10. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Longiferone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longiferone B, a daucane sesquiterpene, has been identified as a compound of interest due to its notable anti-inflammatory properties. Isolated from the rhizomes of Boesenbergia longiflora, a plant traditionally used in Southeast Asia for treating inflammatory conditions, this compound presents a promising lead for the development of novel anti-inflammatory agents.[1][2][3] These application notes provide a comprehensive overview of the protocol for the extraction and isolation of this compound, along with its biological activity and proposed mechanism of action.

Biological Activity of this compound

This compound has demonstrated significant anti-inflammatory effects in in vitro studies. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[1][2][3] The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. Furthermore, this compound has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA, two key enzymes involved in the inflammatory cascade.[1][2][3]

Quantitative Data on Anti-inflammatory Activity

| Compound | Biological Target | Assay System | IC₅₀ Value | Reference |

| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | 21.0 µM | [1][2][3] |

Experimental Protocols

The following protocols are based on established methodologies for the extraction and isolation of sesquiterpenes from plant materials, specifically adapted for this compound from Boesenbergia longiflora.

Plant Material and Extraction

Objective: To obtain a crude chloroform extract from the rhizomes of Boesenbergia longiflora.

Materials:

-

Dried and powdered rhizomes of Boesenbergia longiflora

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Rotary evaporator

-

Filter paper and funnel

Protocol:

-

Macerate the dried and powdered rhizomes of Boesenbergia longiflora with methanol at room temperature for 72 hours to extract a broad range of compounds.

-

Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity. For the isolation of this compound, the key fraction is obtained by partitioning with chloroform.

-

Collect the chloroform fraction and evaporate the solvent under reduced pressure to yield the crude chloroform extract.

Isolation by Column Chromatography

Objective: To perform a preliminary separation of the chloroform extract to isolate fractions enriched with this compound.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

Protocol:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude chloroform extract in a minimal amount of chloroform or hexane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (8:2)

-

Hexane:Ethyl Acetate (7:3)

-

Hexane:Ethyl Acetate (1:1)

-

100% Ethyl Acetate

-

-

Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing compounds with similar TLC profiles to those reported for daucane sesquiterpenes.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)